Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-
Description
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is a heterocyclic compound featuring an oxazole ring fused to a pyridine ring at positions 4,5-c. The molecule is substituted with chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position. For instance, 2-methyloxazolo[4,5-c]pyridine (CAS 78998-29-5) has a molecular formula of C₇H₆N₂O, a molecular weight of 134.135 g/mol, and a melting point of 47–50°C . The dichloro substitutions likely enhance its electron-withdrawing character, influencing reactivity and stability compared to non-halogenated derivatives.
Properties
CAS No. |
78998-28-4 |
|---|---|
Molecular Formula |
C7H4Cl2N2O |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
4,6-dichloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-10-6-4(12-3)2-5(8)11-7(6)9/h2H,1H3 |
InChI Key |
YSVQLNNTDFNERA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(C=C2O1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization with Acetic Anhydride
The foundational route involves cyclization of 3-aminopyridin-4-ol using acetic anhydride under thermal conditions. Katner and Brown (1990) demonstrated that heating 3-aminopyridin-4-ol with acetic anhydride at 120°C for 20 hours yields 2-methyloxazolo[4,5-c]pyridine. Subsequent chlorination introduces the 4,6-dichloro substituents:
-
Chlorination Step : Treatment with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at reflux temperatures (80–100°C) for 6–12 hours achieves selective dichlorination.
-
Yield : The overall yield for this two-step process is 50%, with chlorination efficiency dependent on stoichiometric excess of chlorinating agents.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Alternative cyclization agents like polyphosphoric acid (PPA) enhance reaction efficiency. A 2008 study by Sturrock et al. utilized PPA to condense 3-aminopyridin-4-ol with acetic acid derivatives, forming the oxazolo ring at 130–140°C within 2–4 hours. Post-cyclization chlorination with Cl₂ gas in the presence of FeCl₃ or AlCl₃ catalysts achieved 85–90% conversion to the 4,6-dichloro product.
Triphosgene-Based One-Pot Synthesis
Reaction Mechanism and Optimization
A patent by CN105924454A (2016) outlines a one-pot method using 2-amino-3-pyridinol and triphosgene (bis(trichloromethyl) carbonate):
-
Dissolution : 2-Amino-3-pyridinol is dissolved in a polar solvent (e.g., DMF, toluene).
-
Alkali Addition : Sodium hydroxide or potassium carbonate deprotonates the amine.
-
Triphosgene Addition : Triphosgene in toluene is added dropwise at –5 to 30°C to form the oxazolo ring.
-
Chlorination : In-situ generation of Cl⁻ ions from triphosgene facilitates dichlorination at positions 4 and 6 during reflux (40–90°C).
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 80°C | 85.8% |
| Reaction Time | 6 hours | |
| Solvent | Toluene/water biphasic system | |
| Catalyst | None required |
Advantages Over Phosgene
Triphosgene replaces toxic phosgene gas, improving safety and scalability. The method’s high yield (85–86%) and solvent recyclability make it industrially viable.
Beckmann Rearrangement and Ring Closure
Microwave-Assisted Synthesis
A microwave-assisted Beckmann rearrangement of 3-acyl-2-(alkylamino)quinolin-4-ones in ethanol-pyridine (2:1) generates oxazolo[4,5-c]pyridine derivatives. For 4,6-dichloro-2-methyl variants:
-
Chlorination Precedent : Pre-chlorinated substrates (e.g., 4,6-dichloro-3-acylpyridines) undergo cyclization at 150°C under microwave irradiation (300 W), achieving 70–75% yield.
-
Byproducts : Minor isoforms like isooxazolo[4,5-c]quinolin-4-amines form but are separable via column chromatography.
Halogen Exchange Reactions
Nucleophilic Aromatic Substitution
4-Hydroxy-6-methoxy-2-methyloxazolo[4,5-c]pyridine can undergo halogen exchange using PCl₅ or SOCl₂:
-
Reaction Conditions : Excess PCl₅ (5 eq) at 210°C for 14 hours under autoclave pressure (8–37 bar) replaces hydroxyl and methoxy groups with chlorine.
-
Yield : 60–75% for dichlorination, though over-chlorination to trichloro derivatives necessitates careful stoichiometric control.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature Range | Yield | Scalability |
|---|---|---|---|---|
| Acetic Anhydride | POCl₃, SO₂Cl₂ | 80–120°C | 50% | Moderate |
| Triphosgene | Triphosgene, NaOH | 40–90°C | 85% | High |
| Beckmann Rearrangement | 3-Acylpyridines, PPA | 130–150°C | 70% | Low |
| Halogen Exchange | PCl₅, SOCl₂ | 210°C | 60–75% | High |
Challenges and Optimization Strategies
-
Regioselectivity : Chlorination at positions 4 and 6 requires steric and electronic directing groups. Meta-directing effects of the oxazolo nitrogen favor 4,6-dichloro over 5,7 isomers.
-
Purification : Silica gel chromatography (hexane:EtOAc, 4:1) or recrystallization from ethanol removes byproducts like trichloro derivatives.
-
Green Chemistry : Recent efforts substitute POCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce environmental impact, though yields remain suboptimal (45–50%) .
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those containing oxazole rings. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of oxazole into the pyridine framework appears to enhance the antimicrobial efficacy due to better interaction with microbial targets .
Case Study: Antimicrobial Efficacy
- Compound Tested : Oxazolo[4,5-c]pyridine derivatives
- Bacterial Strains : S. aureus, E. coli, Klebsiella pneumoniae
- Results : Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 µg/mL against tested strains.
Anticancer Potential
The anticancer properties of oxazole-containing compounds have been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
Data Table: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(dimethylamino)pyridinepropylthioacetate | NCI-H460 | 10 | Inhibition of tubulin polymerization |
| Oxazolo[4,5-c]pyridine analogs | SNB-19 | 8 | Induction of apoptosis |
| Oxazolo derivatives | A549 (lung cancer) | 12 | Cell cycle arrest |
Material Science Applications
Oxazolo[4,5-c]pyridine derivatives are also being investigated for their potential as materials in organic electronics due to their unique electronic properties. The chlorine substituents may enhance charge transport characteristics, making them suitable candidates for organic semiconductors.
Agrochemical Applications
The unique structure of oxazolo[4,5-c]pyridine has implications in agrochemicals as well. Research suggests that these compounds can act as effective fungicides or herbicides due to their ability to interfere with specific biochemical pathways in pests and pathogens.
Case Study: Agrochemical Efficacy
- Target Organism : Fusarium oxysporum (fungal pathogen)
- Application Rate : 100 mg/L
- Results : Significant reduction in fungal growth observed; potential for development into a commercial fungicide.
Mechanism of Action
The mechanism by which Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-Methyloxazolo[4,5-c]pyridine
- Molecular Formula : C₇H₆N₂O
- Molecular Weight : 134.135 g/mol
- Physical Properties : Melting point 47–50°C, predicted boiling point 232°C, density 1.229 g/cm³ .
- Key Differences : Lacks chloro substituents, resulting in lower molecular weight and reduced electron-withdrawing effects. This likely increases its nucleophilic reactivity compared to the dichloro derivative.
4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine
- Molecular Formula : C₆H₈N₂O
- Molecular Weight : 124.140 g/mol
- Key Differences : Hydrogenation of the pyridine ring reduces aromaticity, increasing solubility in polar solvents. This structural modification alters electronic properties, making it less reactive in aromatic substitution reactions compared to the fully aromatic dichloro compound .
Oxazolo[4,5-c]quinoline Derivatives
- Examples: 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b), 9-Bromo-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (6d).
- Synthesis : Cyclization using polyphosphoric acid (PPA) yields 70–71% .
- Key Differences: The fused quinoline ring introduces extended conjugation, shifting UV-Vis absorption spectra. Substituents like bromo or methoxy groups alter steric and electronic profiles, affecting binding interactions in medicinal chemistry applications .
Boronate Ester Derivative
- Example : 2-(tert-Butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-c]pyridine.
- Molecular Formula : C₁₆H₂₃BN₂O₃
- Key Differences: The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the dichloro compound.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| 4,6-Dichloro-2-methyloxazolo[4,5-c]pyridine | C₇H₄Cl₂N₂O | 207.03 (calculated) | N/A | N/A | Electron-withdrawing Cl groups |
| 2-Methyloxazolo[4,5-c]pyridine | C₇H₆N₂O | 134.135 | 47–50 | 232 (predicted) | Methyl activates ring reactivity |
| 4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine | C₆H₈N₂O | 124.140 | N/A | N/A | Reduced aromaticity, higher solubility |
| 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) | C₂₀H₁₅N₂O₂ | 315.35 | N/A | N/A | Extended conjugation, methoxy donor |
Biological Activity
Oxazolo[4,5-c]pyridine derivatives, including 4,6-dichloro-2-methyl-oxazolo[4,5-c]pyridine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, along with synthesis methods and research findings.
Chemical Structure and Synthesis
The compound 4,6-dichloro-2-methyl-oxazolo[4,5-c]pyridine is characterized by a fused oxazole and pyridine ring system. The synthesis often involves cyclization reactions of appropriate precursors under controlled conditions. For instance, one synthetic route includes reacting dichloronitropyridine derivatives with methylamine to form the oxazolo ring.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxazolo[4,5-c]pyridine derivatives. For example:
- Antifungal Activity : Compounds derived from oxazolo[4,5-c]pyridine have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. In vitro tests indicated that certain derivatives exhibited higher antifungal efficacy than standard drugs like greseofulvin .
- Bacterial Inhibition : The compound has been evaluated against various bacterial strains. Results showed moderate to high inhibitory activity against E. coli and Staphylococcus aureus, with some derivatives demonstrating potency comparable to established antibiotics .
Anticancer Activity
The anticancer potential of oxazolo[4,5-c]pyridine has been investigated through various assays:
- Cytotoxicity Assays : Studies have shown that derivatives can induce cytotoxic effects in human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). For instance, one derivative demonstrated a CC50 value of 58.4 µM against HT29 colon cancer cells, outperforming fluorouracil in terms of cytotoxicity .
- Mechanism of Action : The anticancer mechanism is believed to involve inhibition of key enzymes and pathways associated with tumor growth. Some compounds target the VEGFR-2 pathway, while others may activate apoptotic cascades through caspase activation .
Case Studies
- Study on Anti-inflammatory Effects : A derivative of oxazolo[4,5-c]pyridine was tested for its anti-inflammatory properties in retinal ischemia models. It effectively inhibited inflammatory responses by modulating transcription factors involved in oxidative stress regulation .
- Cancer Treatment Research : Recent investigations into oxazolo[4,5-c]pyridine derivatives revealed their potential as antimetabolites due to structural similarities with purine bases, indicating a role in competitive inhibition during nucleic acid synthesis. This property could be leveraged for developing novel cancer therapies .
Q & A
Q. How can the biological activity of 4,6-dichloro-2-methyl-oxazolo[4,5-c]pyridine be systematically evaluated?
- Methodological Answer : Screen against bacterial strains (e.g., E. coli K12) using minimum inhibitory concentration (MIC) assays. Compare with oxazolo[4,5-b]pyridine derivatives known for antibacterial activity . Use murine macrophage models (RAW 264.7) to assess immunomodulatory effects, with dose-response curves (0.1–100 µM) and cytotoxicity controls (MTT assay).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
